
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with formyl, trifluoromethyl, and ethyl ester groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Métodos De Preparación
The synthesis of Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole precursors with reagents that introduce the formyl and trifluoromethyl groups. One common method involves the use of ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate as a starting material, which is then reacted with formylating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The formyl group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, hydrazines). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound’s derivatives are studied for their antibacterial, antifungal, and antiviral properties.
Medicine: Research focuses on its potential as an anti-inflammatory and antitumor agent.
Mecanismo De Acción
The mechanism of action of Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the disruption of cellular processes and ultimately cell death .
Comparación Con Compuestos Similares
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate: Similar structure but with a chloro group instead of a formyl group.
Ethyl 4-methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylate: Contains a phenyl group instead of a formyl group.
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Contains a hydroxyphenyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its combination of formyl and trifluoromethyl groups, which confer distinct reactivity and biological properties.
Propiedades
Fórmula molecular |
C8H6F3NO3S |
|---|---|
Peso molecular |
253.20 g/mol |
Nombre IUPAC |
ethyl 2-formyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H6F3NO3S/c1-2-15-7(14)5-6(8(9,10)11)12-4(3-13)16-5/h3H,2H2,1H3 |
Clave InChI |
KARQPIPKGIYUCE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


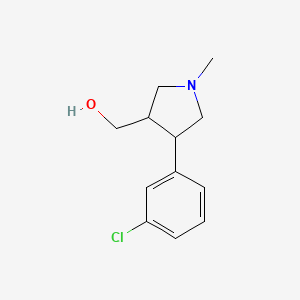
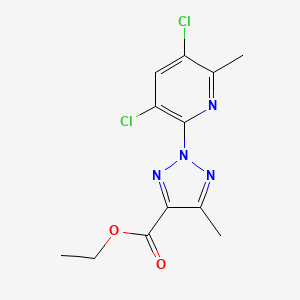
![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)
![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)


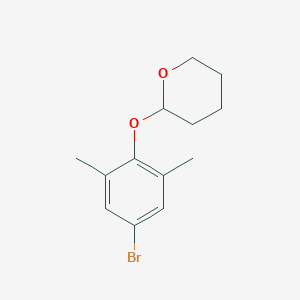

![8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane](/img/structure/B11787536.png)

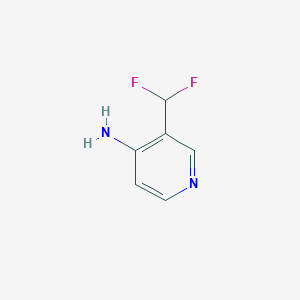
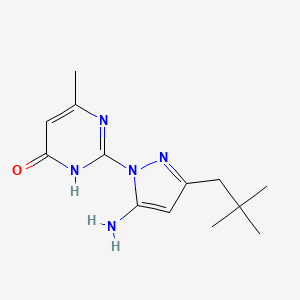
![2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B11787566.png)
